(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone
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Description
The compound contains several functional groups including a cyclopropyl group, an oxadiazole ring, a piperidine ring, and a phenyl ring with a sulfonyl and a difluoromethyl group . These groups could potentially contribute to the compound’s reactivity and biological activity.
Molecular Structure Analysis
The structure of the compound would be determined by the arrangement of these functional groups. The cyclopropyl group and the phenyl ring are likely to add significant steric bulk . The oxadiazole ring and the sulfonyl group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring, which is a heterocycle that can participate in various chemical reactions . The difluoromethyl group could potentially be a site of electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxadiazole ring could potentially increase the compound’s stability and rigidity .Scientific Research Applications
Antimicrobial Activities
Compounds with structural features similar to the specified chemical have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of difluorophenyl(piperidin-4-yl)methanone oxime have shown significant antimicrobial activity against various bacterial and fungal strains, suggesting that similar compounds could be investigated for potential antimicrobial applications (L. Mallesha, K. Mohana, 2014).
Synthesis and Structural Analysis
Research on compounds incorporating elements like sulfonyl, piperidine, and difluorophenyl groups often focuses on their synthesis, characterization, and structural determination. For example, studies have detailed the synthesis of various derivatives and their characterization using techniques such as FT-IR, NMR, LC-MS, and X-ray diffraction, highlighting the methodologies that could be applied to synthesize and analyze the structure of the compound (S. Naveen et al., 2015).
Biological Activities
The inclusion of specific functional groups in the molecule's structure, such as the piperidinyl sulfonyl or difluorophenyl segments, has been associated with various biological activities. This includes the investigation into compounds for their potential antitubercular, anticancer, and enzyme inhibition properties, suggesting areas where the specified compound could be relevant for future research (S. S. Bisht et al., 2010).
Chemical Kinetics and Metabolism
Studies have also explored the kinetics and metabolic pathways of related compounds, providing insights into their stability, degradation, and interaction within biological systems. This includes research on the metabolism of herbicides and other related compounds in soil, indicating potential environmental applications or considerations for the specified compound (J. Rouchaud et al., 2002).
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[2-(difluoromethylsulfonyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O4S/c20-19(21)29(26,27)15-6-2-1-5-14(15)18(25)24-9-3-4-12(11-24)10-16-22-17(23-28-16)13-7-8-13/h1-2,5-6,12-13,19H,3-4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSGQIORKCEUCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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